4H-Pyran-4-thione Exhibits a 1.25 eV Lower Vertical Ionization Energy Than 4H-Pyran-4-one
Gas-phase He(I) photoelectron spectroscopy yields a vertical ionization energy (IE) of 8.10 ± 0.05 eV for 4H-pyran-4-thione, compared to 9.35 ± 0.05 eV for 4H-pyran-4-one and 8.97 ± 0.05 eV for 4H-thiopyran-4-one [1]. The outermost orbital sequence of 4H-pyran-4-thione (3b1(π), nX(σ), 1a2(π)) differs from the 4H-pyran-4-one sequence (nX(σ), 3b1(π), 1a2(π)), reflecting a sulfur-driven reorganization of the frontier orbital manifold [2]. The 1.25 eV IE reduction relative to the carbonyl analogue is one of the largest single-atom substitution effects documented in this heterocyclic series.
| Evidence Dimension | Vertical ionization energy (eV) |
|---|---|
| Target Compound Data | 8.10 ± 0.05 eV |
| Comparator Or Baseline | 4H-Pyran-4-one: 9.35 ± 0.05 eV; 4H-Thiopyran-4-one: 8.97 ± 0.05 eV; 4H-Thiopyran-4-thione: 7.96 ± 0.05 eV |
| Quantified Difference | ΔIE = +1.25 eV vs 4H-pyran-4-one; +0.87 eV vs 4H-thiopyran-4-one; −0.14 eV vs 4H-thiopyran-4-thione |
| Conditions | Gas-phase He(I) photoelectron spectroscopy; vertical values from Colonna, Distefano, Guerra & Jones (1980) |
Why This Matters
The substantially lower ionization energy identifies 4H-pyran-4-thione as a markedly stronger electron donor than its oxygen analogue, which is decisive for designing charge-transfer complexes, conducting materials, and redox-active systems.
- [1] Colonna, F.P.; Distefano, G.; Guerra, M.; Jones, D. Photoelectron (He(I), He(II) and X-ray) spectroscopy of γ-pyrone and its related sulphur derivatives: valence and core ionization energies and shake-up satellites. J. Electron Spectrosc. Relat. Phenom., 1980, 18, 309. Ionization energy values accessed via NIST Chemistry WebBook. View Source
- [2] Colonna, F.P.; Distefano, G.; Guerra, M.; Jones, D. Photoelectron (He(I), He(II) and X-ray) spectroscopy of γ-pyrone and its related sulphur derivatives: valence and core ionization energies and shake-up satellites. J. Electron Spectrosc. Relat. Phenom., 1980, 18, 309–322. View Source
